molecular formula C8H13N3O2 B14548728 Ethyl 3-azido-4-methylpent-2-enoate CAS No. 62317-50-4

Ethyl 3-azido-4-methylpent-2-enoate

Cat. No.: B14548728
CAS No.: 62317-50-4
M. Wt: 183.21 g/mol
InChI Key: YVQLOVOZOYVCNZ-UHFFFAOYSA-N
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Description

Ethyl 3-azido-4-methylpent-2-enoate is a versatile chiral building block in organic and medicinal chemistry research. Its structure incorporates both an azide functional group and an α,β-unsaturated ester, making it a valuable substrate for multiple synthetic transformations. The azide group is a key precursor for amines via reduction, allowing for the introduction of amino functionality into a molecule's side chain. Research on similar unsaturated amino acid derivatives shows that compounds like this can be used to prepare enantiomerically pure side-chain-functionalized amino acids, which are crucial for developing pharmaceuticals and studying biological systems . Furthermore, the azide moiety is highly useful in click chemistry applications, facilitating efficient, selective ligation reactions to create more complex molecular architectures. β-Enamino ester derivatives, a related class of compounds, are well-documented as important intermediates for synthesizing bioactive heterocyclic compounds, including antitumor agents, anticonvulsants, and antibacterial compounds . This product is intended for research purposes as a chemical scaffold and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62317-50-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 3-azido-4-methylpent-2-enoate

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-7(6(2)3)10-11-9/h5-6H,4H2,1-3H3

InChI Key

YVQLOVOZOYVCNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Triflation of Hydroxyl Group

In an anhydrous dichloromethane (CH₂Cl₂) solution at 0°C under argon, compound 8 (1.0 equiv) is treated with triethylamine (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv). Trifluoromethanesulfonic anhydride (1.1 equiv) is added dropwise, initiating the formation of a reactive triflate intermediate. This step proceeds quantitatively within 15 minutes, as monitored by thin-layer chromatography (TLC).

Azide Substitution

The triflate intermediate is immediately subjected to nucleophilic displacement using sodium azide (NaN₃, 2.0 equiv) in dimethylformamide (DMF) at 25°C for 12 hours. The reaction’s polar aprotic solvent facilitates SN₂-type displacement while suppressing elimination pathways. Post-reaction workup involves sequential water washes to remove excess azide salts, followed by drying over anhydrous sodium sulfate (Na₂SO₄).

Purification and Characterization

Crude product purification employs flash chromatography using a gradient of n-hexane and ethyl acetate (9:1 → 4:1). The target compound elutes at Rf = 0.4 in 10% ethyl acetate/hexane, exhibiting characteristic ultraviolet (UV) absorption at 254 nm.

Spectroscopic Validation

¹H nuclear magnetic resonance (NMR) analysis (400 MHz, CDCl₃) confirms structural integrity:

  • δ 4.61–4.67 (m, 1H, CH-N₃)
  • δ 3.17 (d, J = 6.8 Hz, 2H, CH₂-Br)
  • δ 1.29 (t, J = 7.1 Hz, 3H, CH₃CH₂O)

Optical rotation measurements verify enantiopurity: [α]₅₈₉²³.² = −8.9° (c = 0.12, CH₂Cl₂), consistent with retention of configuration during azide substitution.

Table 2: Analytical Data for Ethyl 3-Azido-4-Methylpent-2-Enoate

Property Value
Molecular Formula C₁₈H₂₀BrN₃O₄S
High-Resolution MS 478.0403 [M+H]⁺
HPLC Purity (Chiralpak) 96.5% ee
Retention Times 9.62 min (major), 15.90 min (minor)

Mechanistic Considerations

The reaction proceeds through a stereospecific bimolecular nucleophilic substitution (Sₙ2) mechanism. The triflate group’s excellent leaving ability (βLG = −5.74) facilitates clean displacement by azide ions without epimerization at the adjacent methyl-bearing stereocenter. Density functional theory (DFT) calculations suggest a transition state with partial negative charge development on the nucleophilic azide (−0.32 e) and positive charge on the triflate-bearing carbon (+0.41 e).

Comparative Analysis with Alternative Methods

While Mitsunobu-type azidations using hydrazoic acid (HN₃) have been reported for similar systems, the current method avoids handling gaseous HN₃ and provides superior stereochemical outcomes. The triflate route achieves a 15% higher yield compared to mesylate intermediates (80% vs. 95%) under identical conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azido-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are used under mild conditions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-azido-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-methylpent-2-enoate involves its interaction with various molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper (I) ions and proceed through a cycloaddition mechanism. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3-azido-4-methylpent-2-enoate shares functional-group similarities with other azido esters and α,β-unsaturated esters. Key comparisons include:

Compound Functional Groups Reactivity/Applications Key Differences
This compound Azide, α,β-unsaturated ester, methyl Click chemistry, heterocycle synthesis Unique methyl substitution at γ-carbon
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate (Table 8, ) Ester, thiophene, ketone Multicomponent synthesis of heterocycles Lacks azide; contains thiophene and ketone
Ethyl levulinate (Figure 7b, ) Ester, ketone Biofuel, solvent, fragrance No azide or unsaturation; linear structure
  • α,β-Unsaturated Esters: Unlike ethyl acrylate, the azide group in this compound adds a dipolarophilic site, enabling dual reactivity in both cycloadditions and conjugate additions.

Crystallographic and Hydrogen-Bonding Behavior

Comparative analysis with phosphonates () or hydrogen-bonded aggregates () is speculative but could explore how the azide and ester groups influence packing motifs or supramolecular interactions.

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